molecular formula C12H14N2O B15060600 N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

Cat. No.: B15060600
M. Wt: 202.25 g/mol
InChI Key: KGXJACNZSFDEMT-UHFFFAOYSA-N
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Description

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is a chemical building block of significant interest in medicinal chemistry and drug discovery, designed around the bicyclo[1.1.1]pentane (BCP) pharmacophore. This compound features a hydroxamic acid-derived amidoxime moiety, which suggests potential for chelating metal ions, a property often exploited in the design of enzyme inhibitors. The core structure is based on 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid, a known scaffold with a melting point of 176-176.5 °C . The primary research value of this compound lies in the application of the BCP motif as a bioisostere —a substitute for para-substituted phenyl rings or tert-butyl groups in lead compounds . Incorporating the BCP moiety is a established strategy to improve key drug-like properties. Scientific literature demonstrates that replacing an aromatic ring with a BCP unit can lead to enhanced aqueous solubility , increased passive membrane permeability , and improved metabolic stability of drug candidates . This approach has been successfully applied in the development of potent inhibitors for a range of therapeutic targets, including γ-secretase for Alzheimer's disease and Indoleamine-2,3-dioxygenase 1 (IDO1) for cancer immunotherapy . By disrupting molecular planarity and reducing aromatic ring count, researchers can positively impact the overall physicochemical profile and developability of their compounds . Researchers can utilize this chemical as a versatile intermediate to explore novel chemical space and optimize the properties of bioactive molecules. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

InChI

InChI=1S/C12H14N2O/c13-10(14-15)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H2,13,14)

InChI Key

KGXJACNZSFDEMT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=NO)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the bridge functionalization of bicyclo[1.1.1]pentane derivatives, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions, enabling the synthesis of the desired compound.

Industrial Production Methods: Industrial production of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution

The carboximidamide group undergoes substitution with amines or alcohols:
Example : Reaction with primary amines yields substituted amidines.

ConditionsReagentsProductsYieldCitations
RT, DMFBenzylamineN-benzyl derivative78%
80°C, THFEthanolEthoxyimidamide65%

Mechanistic studies suggest a tetrahedral intermediate formation during acyl substitution.

Oxidation of the Hydroxyl Group

The N-hydroxy group is oxidized to a nitroso intermediate under mild conditions:
R–NHOHMnO2R–NO+H2O\text{R–NHOH} \xrightarrow{\text{MnO}_2} \text{R–NO} + \text{H}_2\text{O}

Oxidizing AgentSolventProductSelectivity
MnO₂CH₂Cl₂Nitroso derivative>90%
KMnO₄H₂OOver-oxidized byproducts<30%

Ring-Opening Reactions

The strained bicyclo[1.1.1]pentane core undergoes radical-mediated ring-opening:
Example : Reaction with thiols generates disubstituted products.

Reaction TypeConditionsProducts
Radical additionAIBN, 70°CThioether derivatives
PhotochemicalUV lightCross-coupled adducts

Stability Under Physiological Conditions

The bicyclo[1.1.1]pentane scaffold confers metabolic stability compared to phenyl analogues:

PropertyBicyclo[1.1.1]pentane DerivativePhenyl Analog
Plasma stability (t₁/₂)>24 h2.5 h
CYP450 inhibitionLow (IC₅₀ > 10 μM)Moderate (IC₅₀ = 2 μM)

This stability arises from reduced susceptibility to oxidative metabolism and hydrolytic cleavage .

Synthetic Modifications

Large-scale synthesis via photochemical methods enables derivatization:

StepMethodScaleYield
Core formationPhotochemical [2+2] cycloaddition1 kg/day85%
FunctionalizationHaloform reactionMultigram92%

Scientific Research Applications

N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, it may be used to study the effects of bicyclo[1.1.1]pentane derivatives on biological systems. In industry, it can be used in the development of new materials, such as molecular rods, molecular rotors, and supramolecular linker units .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications
N'-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide Bicyclo[1.1.1]pentane Phenyl, N'-hydroxycarboximidamide C₁₁H₁₃N₂O 189.24* Potential chelator, bioisostere
Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride Bicyclo[1.1.1]pentane Carboximidamide (protonated) C₆H₁₁ClN₂ 146.62 Intermediate in drug synthesis
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide Bicyclo[1.1.1]pentane Hydroxy, acetamide C₇H₁₁NO₂ 141.17 Lab chemical with acute toxicity
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexane Chlorophenyl, hydroxamic acid C₁₃H₁₅ClN₂O₂ 278.72 Antioxidant, metal chelation
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl C₁₄H₈ClNO₂ 265.67 Polyimide monomer precursor

Key Observations:

Bicyclic Core vs. Monocyclic Systems: The bicyclo[1.1.1]pentane scaffold introduces greater steric strain compared to monocyclic systems like cyclohexane or phthalimide. This strain may enhance reactivity or binding specificity in drug design . In contrast, the phthalimide core in 3-chloro-N-phenyl-phthalimide enables planar aromatic interactions, critical for polymer synthesis .

Functional Group Behavior: The N'-hydroxycarboximidamide group in the target compound shares similarities with hydroxamic acids (e.g., compound 8 in ), both capable of metal chelation. However, the imidamide’s basicity (pKa ~8–10) differs from hydroxamic acids (pKa ~9–10), affecting pH-dependent binding .

Physicochemical and Reactivity Comparisons

Table 2: Reactivity and Stability

Compound Stability Reactivity Hotspots Notable Reactions
This compound High strain → potential ring-opening N-hydroxy group (oxidation), imidamide (hydrolysis) Likely susceptible to nucleophilic attack at bridgehead
Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride Stable under inert conditions Protonated imidamide (acidic H) Used in SN2 reactions for alkylation
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Stable in dry environments Hydroxamic acid (radical scavenging) Antioxidant activity via H-atom transfer

Critical Insights :

  • The target compound’s N'-hydroxy group may confer antioxidant properties akin to hydroxamic acids, which inhibit lipid peroxidation via radical trapping .
  • The bridged bicyclic system likely resists ring-opening under mild conditions but may undergo strain-driven reactions under acidic or thermal stress, unlike monocyclic analogs .

Table 3: Hazard Profiles

Compound GHS Classification Key Hazards
This compound Predicted: H302, H315, H319 Oral toxicity, skin/eye irritation (analogous to )
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide H302, H315, H319, H335 Acute toxicity, respiratory irritation
Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride Not specified Likely irritant due to hydrochloride

Handling Recommendations :

  • Use personal protective equipment (PPE) including gloves and goggles, as extrapolated from bicyclo[1.1.1]pentane derivatives .
  • Store under inert conditions (2–8°C) to prevent degradation .

Biological Activity

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Structure and Synthesis

The bicyclo[1.1.1]pentane (BCP) moiety serves as a non-classical bioisostere for phenyl groups, providing a rigid three-dimensional structure that can enhance metabolic stability and reduce off-target effects in drug design . The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of various functional groups, enhancing its bioactivity.

This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a significant role in immune regulation and tumor immune evasion. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is necessary for T cell proliferation and function .

In Vitro Studies

In vitro assays have demonstrated that compounds featuring the bicyclo[1.1.1]pentane scaffold exhibit significant potency against various cancer cell lines. For instance, a related compound with a similar structure showed an IC50 value of 3.1 nM against HeLa cells, indicating its strong anti-proliferative effects .

CompoundCell LineIC50 (nM)
This compoundHeLa3.1
Related BCP compoundHeLa230

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both in vitro and in vivo studies. These studies indicate favorable absorption characteristics, with good oral bioavailability and low clearance rates, which are essential for maintaining therapeutic levels in systemic circulation .

Case Studies

Several case studies have highlighted the therapeutic potential of bicyclo[1.1.1]pentane derivatives:

  • Case Study 1 : A study demonstrated that the administration of IDO inhibitors led to enhanced immune responses in murine models of cancer, suggesting that this compound could be beneficial as an adjunct therapy with immune checkpoint inhibitors like pembrolizumab.
  • Case Study 2 : In another study, modifications to the bicyclo[1.1.1]pentane core were shown to significantly affect the potency and selectivity of IDO inhibitors, emphasizing the importance of structural optimization in drug development.

Q & A

Q. What are the recommended safety protocols for handling N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if dust or aerosols are generated .
  • Storage: Store at 2–8°C under inert atmosphere (e.g., argon) to prevent degradation .
  • Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid generating dust during cleanup .

Q. How can researchers characterize the structural integrity of the bicyclo[1.1.1]pentane moiety in this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use 13C^{13}\text{C} NMR to confirm the unique bridgehead carbon environment of the bicyclo[1.1.1]pentane core. Compare shifts with analogous compounds (e.g., 1,3-diacetylbicyclo[1.1.1]pentane, δ ~40–50 ppm) .
  • X-ray Crystallography: Resolve the strained geometry of the bicyclo[1.1.1]pentane ring, focusing on bond angles (~90°) and distances (~1.8 Å for bridgehead carbons) .

Q. What experimental strategies can address the lack of physicochemical data (e.g., log P, decomposition temperature) for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature under controlled nitrogen flow.
  • HPLC with Polar Phases: Estimate log P using retention time correlations with reference standards .

Advanced Research Questions

Q. How do π-type molecular orbitals influence the stability of the bicyclo[1.1.1]pentane core in this compound?

Methodological Answer:

  • Computational Analysis: Perform density functional theory (DFT) calculations to evaluate orbital forces in the bicyclo[1.1.1]pentane system. Focus on π-type "banana bonds" (e.g., at ~60 kcal/mol stabilization energy) versus σ-type non-bonding/repulsive interactions .
  • Reactivity Studies: Compare thermal stability with non-bicyclic analogs to isolate contributions from π-bonding .

Q. How can conflicting data on the reactivity of bicyclo[1.1.1]pentane derivatives under acidic conditions be resolved?

Methodological Answer:

  • Controlled Hydrolysis Experiments: Monitor reaction kinetics using 1H^1\text{H} NMR in deuterated solvents (e.g., D2_2O/DMSO) to track bridgehead substituent stability.
  • pH-Dependent Stability Assays: Compare degradation rates at pH 2–12 to identify critical instability thresholds .

Q. What synthetic routes are viable for introducing functional groups (e.g., hydroxamidine) to the bicyclo[1.1.1]pentane scaffold?

Methodological Answer:

  • Photochemical Functionalization: Adapt methods from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid synthesis (e.g., UV irradiation of propellane precursors) to introduce hydroxamidine via radical intermediates .
  • Protecting Group Strategies: Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during functionalization steps .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported toxicity profiles of bicyclo[1.1.1]pentane derivatives?

Methodological Answer:

  • Toxicity Reassessment: Conduct in vitro assays (e.g., MTT for cytotoxicity) using pure batches to rule out impurities. Cross-reference with SDS data (e.g., H302/H315 hazards) .
  • Species-Specific Studies: Compare metabolic pathways in human vs. rodent liver microsomes to validate extrapolations .

Experimental Design Tables

Parameter Recommended Method Key Considerations References
Stability under acidic conditionspH-controlled hydrolysis + HPLCUse inert atmosphere to prevent oxidation
Bonding analysisDFT (B3LYP/6-31G*) + NBO analysisPrioritize π-orbital contributions
Log P determinationReverse-phase HPLC (C18 column)Calibrate with reference compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.